![molecular formula C7H10N2O B14081972 (R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. Imidazopyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, resulting in the formation of imidazopyridine derivatives.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidative process, often using transition metal catalysts.
Industrial Production Methods
Industrial production of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol typically involves large-scale condensation reactions due to their efficiency and high yield. The use of microwave irradiation in these reactions can further enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazopyridine N-oxides, while reduction reactions may produce reduced imidazopyridine derivatives .
Aplicaciones Científicas De Investigación
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets and pathways. For example, in the treatment of tuberculosis, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with its cell wall synthesis . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused bicyclic compound with similar structural properties.
Imidazo[1,2-a]pyridine: A closely related compound with a similar core structure.
Uniqueness
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 8-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
(8R)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol |
InChI |
InChI=1S/C7H10N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5-6,10H,1-2,4H2/t6-/m1/s1 |
Clave InChI |
YDQITEGWUNGNCY-ZCFIWIBFSA-N |
SMILES isomérico |
C1C[C@H](C2=NC=CN2C1)O |
SMILES canónico |
C1CC(C2=NC=CN2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


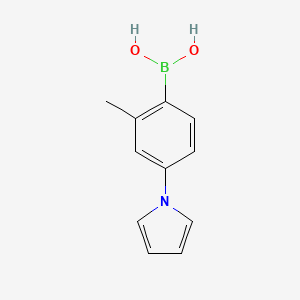
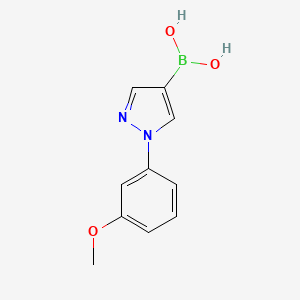

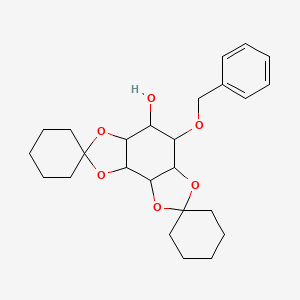

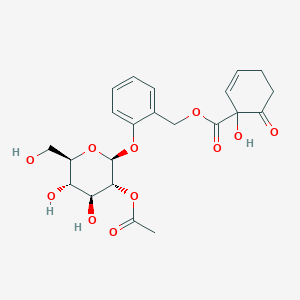
![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
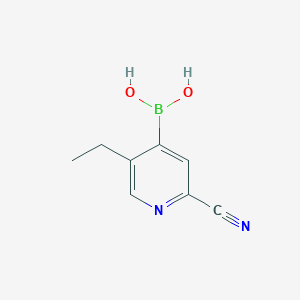
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
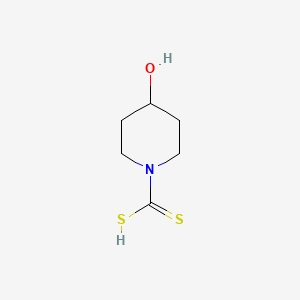
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)

